4-Chlorodehydromethyltestosterone

Catalog No.
S598379
CAS No.
2446-23-3
M.F
C20H27ClO2
M. Wt
334.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorodehydromethyltestosterone

CAS Number

2446-23-3

Product Name

4-Chlorodehydromethyltestosterone

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C20H27ClO2

Molecular Weight

334.9 g/mol

InChI

InChI=1S/C20H27ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,23H,4-7,10-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1

InChI Key

AGUNEISBPXQOPA-XMUHMHRVSA-N

SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=C(C(=O)C=CC34C)Cl

Synonyms

4-chloro-methandienone, CDMT, D-4-chloro-17 beta-hydroxy-3-oxo-17 alpha-methylandrosta-1,4-diene, dehydrochlormethyltestosterone, Oral Turinabol, Turinabol-oral

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=C(C(=O)C=CC34C)Cl

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C(C(=O)C=C[C@]34C)Cl

    Scientific Field

    Sports Medicine

      Results

    Scientific Field

    Medical Treatment

      Results

      Turinabol (chlorodehydromethyltestosterone; 17, Figure 3) is a 4-chloro derivative of metandienone.

4-Chlorodehydromethyltestosterone, commonly known as Oral Turinabol, is an anabolic-androgenic steroid developed in the 1960s. It is a derivative of metandienone and is characterized by the presence of a chlorine atom at the 4-position of its steroid structure. The compound is classified as a Schedule III controlled substance in the United States and has been utilized in clinical settings primarily for hormone replacement therapy and to combat severe catabolic states in men suffering from androgen deficiency .

The molecular formula of 4-Chlorodehydromethyltestosterone is C20H27ClO2, with a molecular weight of approximately 334.88 g/mol. It appears as an off-white crystalline solid with a melting point ranging from 149 to 151 °C. The compound is soluble in organic solvents like acetonitrile, ethanol, and methanol but has limited solubility in water .

CDMT acts similarly to other AAS. It binds to the androgen receptor (AR), a cellular protein that regulates the expression of genes involved in muscle growth, protein synthesis, and bone development. This binding triggers a cascade of cellular events leading to increased muscle mass and strength. However, unlike some other AAS, CDMT's chlorine substitution might reduce its conversion to estrogen, potentially mitigating estrogen-related side effects like gynecomastia [].

  • Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide under acidic or neutral conditions.
  • Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, typically in anhydrous conditions.
  • Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents .

4-Chlorodehydromethyltestosterone exhibits significant biological activity primarily through its interaction with androgen receptors. Upon binding to these receptors, it modulates gene expression related to protein synthesis, muscle growth, and metabolism. This compound promotes muscle hypertrophy and strength gains while also enhancing the proliferation and differentiation of satellite cells crucial for muscle repair .

The synthesis of 4-Chlorodehydromethyltestosterone typically begins with metandienone. The key steps involved include:

  • Chlorination: Introduction of a chlorine atom at the 4-position using chlorinating agents like thionyl chloride or phosphorus pentachloride.
  • Purification: The resultant product is purified through recrystallization or chromatography techniques to achieve the desired purity level.

In industrial settings, similar methods are employed on a larger scale, incorporating rigorous quality control measures to ensure consistency and purity of the final product .

4-Chlorodehydromethyltestosterone has been used for various applications:

  • Clinical Use: Initially developed for hormone replacement therapy in men with androgen deficiencies and for treating conditions associated with severe muscle wasting.
  • Athletic Performance Enhancement: Although banned in competitive sports, it has been misused for enhancing physical performance due to its anabolic properties without significant androgenic effects.
  • Research: It serves as an analytical reference standard in biochemical studies related to anabolic steroids and their metabolites .

Research on interaction studies indicates that 4-Chlorodehydromethyltestosterone primarily interacts with androgen receptors, influencing various cellular pathways. Its ability to inhibit aromatase activity further distinguishes it from other anabolic steroids by minimizing estrogenic effects. Additionally, studies have shown that prolonged exposure may lead to adverse effects such as hepatotoxicity and alterations in lipid metabolism .

Several compounds share structural similarities with 4-Chlorodehydromethyltestosterone. Below is a comparison highlighting its uniqueness:

CompoundAnabolic ActivityAndrogenic ActivityAromatizationUnique Features
MetandienoneHighModerateYesRapid gains but higher estrogenic side effects
OxandroloneModerateLowNoLess potent but favorable lipid profile
StanozololHighModerateNoKnown for vascularity enhancement
FluoxymesteroneHighHighYesStrong androgenic effects
TestosteroneVery HighVery HighYesNatural hormone with broad applications

4-Chlorodehydromethyltestosterone stands out due to its balanced anabolic properties coupled with minimal androgenic effects and lack of aromatization, making it attractive for users seeking muscle gains without significant side effects typically associated with other steroids .

Physical Description

Solid

XLogP3

4.4

Appearance

Powder

Melting Point

125-127°C

UNII

ZPZ473F40K

Other CAS

2446-23-3

Wikipedia

Chlorodehydromethyltestosterone

Dates

Modify: 2023-08-15

Explore Compound Types